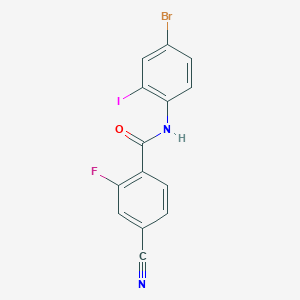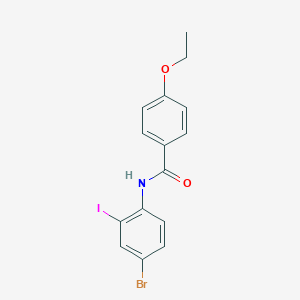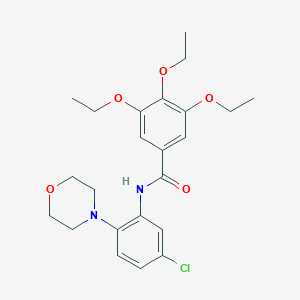![molecular formula C18H29BrN2O3 B283291 N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B283291.png)
N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine, also known as BMT-047, is a chemical compound that has been studied for its potential therapeutic applications.
作用機序
N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine exerts its biological effects through the inhibition of specific enzymes and signaling pathways. In cancer cells, N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell proliferation. In inflammation cells, N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine inhibits the activation of NF-κB signaling pathway, which is a major regulator of pro-inflammatory cytokines. In neurological cells, N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine inhibits the activity of acetylcholinesterase (AChE), which is involved in the degradation of acetylcholine, a neurotransmitter that is critical for cognitive function.
Biochemical and Physiological Effects:
N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine induces apoptosis, inhibits cell proliferation, and reduces the expression of oncogenes. In inflammation cells, N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine reduces the production of pro-inflammatory cytokines, inhibits the activation of NF-κB signaling pathway, and reduces the expression of adhesion molecules. In neurological cells, N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine inhibits the activity of AChE, increases the level of acetylcholine, and improves cognitive function.
実験室実験の利点と制限
N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine also has some limitations, including its poor solubility, stability, and bioavailability. These limitations can be overcome by using various formulation and delivery strategies, such as liposomes, nanoparticles, and prodrugs.
将来の方向性
There are several future directions for N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine research, including the identification of its specific targets and pathways, the optimization of its pharmacokinetic and pharmacodynamic properties, the evaluation of its safety and efficacy in clinical trials, and the development of novel therapeutic applications. N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has the potential to be a valuable tool for the treatment of various diseases, and further research is needed to fully explore its therapeutic potential.
合成法
N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine can be synthesized through a multistep process involving the reaction of 2-bromo-5-methoxybenzaldehyde with propan-2-ol, followed by the reaction with morpholine and 1-bromo-3-chloropropane. The final product is obtained through the reaction of the intermediate product with 1-amino-3-propanol.
科学的研究の応用
N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. In inflammation research, N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of NF-κB signaling pathway. In neurological disorders research, N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine has been shown to improve cognitive function and to reduce neuroinflammation in animal models of Alzheimer's disease.
特性
分子式 |
C18H29BrN2O3 |
|---|---|
分子量 |
401.3 g/mol |
IUPAC名 |
N-[(2-bromo-5-methoxy-4-propan-2-yloxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C18H29BrN2O3/c1-14(2)24-18-12-16(19)15(11-17(18)22-3)13-20-5-4-6-21-7-9-23-10-8-21/h11-12,14,20H,4-10,13H2,1-3H3 |
InChIキー |
NLPUFLVFMQDYHN-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=C(C(=C1)Br)CNCCCN2CCOCC2)OC |
正規SMILES |
CC(C)OC1=C(C=C(C(=C1)Br)CNCCCN2CCOCC2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B283208.png)
![N-[4-({4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283210.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]propanamide](/img/structure/B283211.png)




![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
![N-benzyl-2-[5-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B283218.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]-2-methylpropanamide](/img/structure/B283221.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283225.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B283227.png)
![2-chloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B283228.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)